molecular formula C15H11FO3 B5311845 4-acetylphenyl 4-fluorobenzoate

4-acetylphenyl 4-fluorobenzoate

Cat. No.: B5311845
M. Wt: 258.24 g/mol
InChI Key: ZCDBEKLXWOJHBJ-UHFFFAOYSA-N
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Description

4-Acetylphenyl 4-fluorobenzoate is an aromatic ester compound comprising a 4-fluorobenzoate moiety linked to a 4-acetylphenyl group. The 4-fluorobenzoate group is a common pharmacophore in medicinal and materials chemistry due to its electron-withdrawing fluorine substituent, which enhances thermal stability and resistance to enzymatic degradation .

Properties

IUPAC Name

(4-acetylphenyl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-10(17)11-4-8-14(9-5-11)19-15(18)12-2-6-13(16)7-3-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDBEKLXWOJHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetylphenyl 4-fluorobenzoate typically involves the esterification of 4-acetylphenol with 4-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts may be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-acetylphenyl 4-fluorobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-acetylphenol and 4-fluorobenzoic acid.

    Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the fluorobenzoate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 4-acetylphenol and 4-fluorobenzoic acid.

    Reduction: 4-(1-hydroxyethyl)phenyl 4-fluorobenzoate.

    Substitution: Products depend on the nucleophile used, such as 4-acetylphenyl 4-aminobenzoate or 4-acetylphenyl 4-thiobenzoate.

Scientific Research Applications

4-acetylphenyl 4-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-acetylphenyl 4-fluorobenzoate depends on the specific context in which it is used. For example, in enzymatic reactions, the ester bond may be cleaved by esterases, leading to the formation of 4-acetylphenol and 4-fluorobenzoic acid. The fluorine atom in the fluorobenzoate group can also participate in interactions with biological molecules, potentially affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-acetylphenyl 4-fluorobenzoate with structurally or functionally related compounds, focusing on synthesis, thermal behavior, enzymatic interactions, and applications.

Structural and Functional Analogs

Cyclododecyl 4-Fluorobenzoate ()
  • Synthesis: Prepared via esterification of 4-fluorobenzoic acid with cyclododecanol under acidic conditions, yielding 72% product .
  • Thermal Properties : Exhibits a melting point of 89–91°C and a decomposition temperature (Td) of 220°C.
  • Key Difference : The bulky cyclododecyl group enhances hydrophobicity but reduces thermal stability compared to aromatic esters like this compound, where the acetyl group may stabilize the polymer backbone .
2-Oxo-2H-chromen-3-yl 4-Fluorobenzoate ()
  • Structure : Combines a coumarin core with a 4-fluorobenzoate ester.
  • Comparison : The acetyl group in this compound lacks the conjugated π-system of coumarin, limiting optical applications but possibly improving thermal resistance .
Ethyl 4-[(4-Fluorobenzoyl)amino]benzoate ()
  • Functional Groups : Contains an amide linkage instead of an ester.
  • Thermal Stability : Amides generally exhibit higher thermal stability than esters due to resonance stabilization. However, the acetyl group in this compound may partially mimic this stabilization through electron withdrawal .

Thermal and Polymer Behavior

  • Copolymers with 4-Acetylphenyl Methacrylate ():
    • Copolymers of 4-acetylphenyl methacrylate (APMA) and ethyl methacrylate (EMA) show increased glass transition temperatures (Tg) and thermal stability with higher APMA content. For example, APMA-co-EMA (50:50) has a Tg of 105°C, rising to 128°C for APMA-co-EMA (70:30) .
    • Implication for this compound : The acetyl group likely enhances thermal stability in polymers, similar to APMA-based copolymers, while the 4-fluorobenzoate moiety could further resist degradation .

Data Tables

Table 1: Thermal Properties of Selected 4-Fluorobenzoate Derivatives

Compound Tg (°C) Td (°C) Key Feature Reference
APMA-co-EMA (70:30) 128 290 High thermal stability
Cyclododecyl 4-fluorobenzoate N/A 220 Hydrophobic, moderate stability
Ethyl 4-fluorobenzoate (hypothetical) N/A ~200 (estimated) Standard ester

Table 2: Enzymatic Defluorination Rates

Compound Enzyme Activity (Relative Rate) Product Reference
4-Fluorobenzoate 100% 4-Hydroxybenzoate
This compound ~30% (estimated) Partial degradation

Key Findings and Implications

  • Thermal Stability : The acetyl group in this compound likely enhances thermal resistance compared to aliphatic esters, aligning with trends in APMA copolymers .
  • Enzymatic Resistance : Bulky substituents may reduce defluorination efficiency, suggesting environmental persistence unless modified .
  • Synthetic Feasibility : Esterification methods used for simpler 4-fluorobenzoates are adaptable but may require tailored catalysts .

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